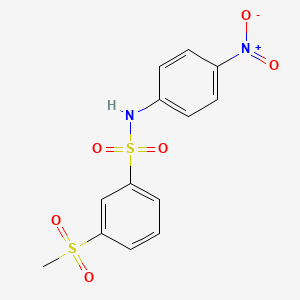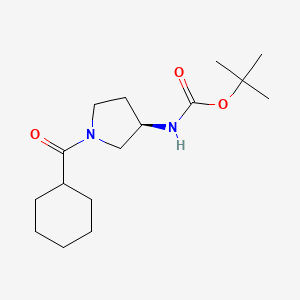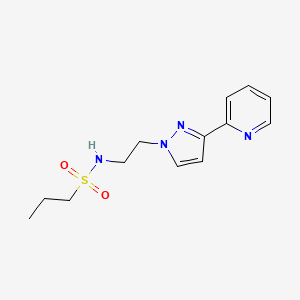![molecular formula C14H15FN4OS2 B2997111 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097895-02-6](/img/structure/B2997111.png)
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is an organic molecule that contains several functional groups, including a fluorophenyl group, a sulfanyl group, a thiadiazolyl group, and a piperazinyl group . These groups could potentially confer various chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The fluorophenyl, sulfanyl, thiadiazolyl, and piperazinyl groups would each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some predicted properties of this compound include a Log Kow (Octanol-Water Partition Coefficient) of 1.77, a boiling point of 376.23°C, and a melting point of 127.79°C .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The structural features of the compound, including the fluorophenyl group and thiadiazole ring, indicate it could be a precursor in synthesizing potential therapeutic agents. These structural motifs are often found in molecules with significant biological activities, such as anticancer, antiviral, and anti-inflammatory properties . The piperazine moiety, in particular, is a common feature in drugs that target central nervous system disorders, suggesting potential applications in neuromedicine.
Agriculture: Development of Novel Pesticides
Compounds with thiadiazole cores are known for their use in agriculture, particularly in the synthesis of herbicides and fungicides . The presence of the fluorophenyl group could enhance the compound’s ability to penetrate plant tissues, potentially leading to the development of more effective agricultural chemicals.
Material Science: Organic Semiconductor Research
Organic compounds containing heterocyclic rings and sulfur atoms, such as those found in this compound, are of interest in the field of organic semiconductor research. They can be used in the development of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible electronics .
Environmental Science: Pollutant Degradation Studies
The compound’s potential to act as a catalyst in chemical reactions could be explored for environmental applications. Specifically, it could be studied for its effectiveness in the degradation of pollutants or in the detoxification processes in water treatment facilities .
Biochemistry: Enzyme Inhibition Studies
Given the compound’s structural complexity, it could be a candidate for enzyme inhibition studies. The thiadiazole and piperazine components might interact with specific enzymes, which could be beneficial in understanding metabolic pathways or developing new biochemical assays .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS2/c15-11-1-3-12(4-2-11)21-10-14(20)19-7-5-18(6-8-19)13-9-16-22-17-13/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDBVZSXNSZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

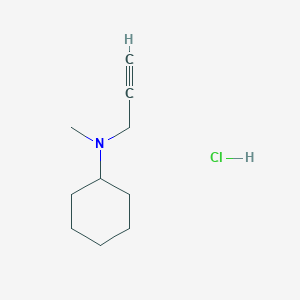

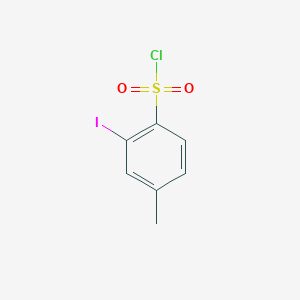
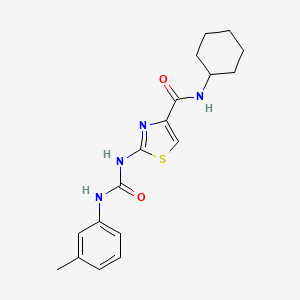
![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)
![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)
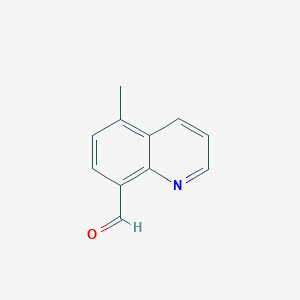
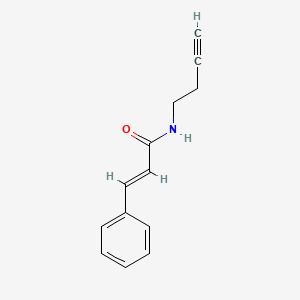

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)
